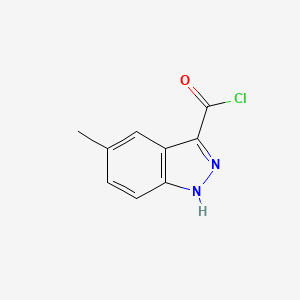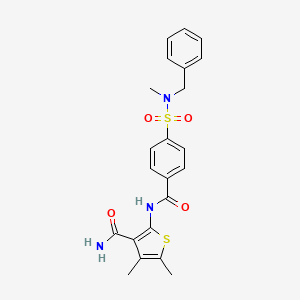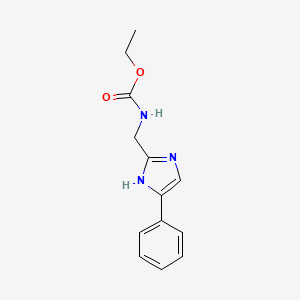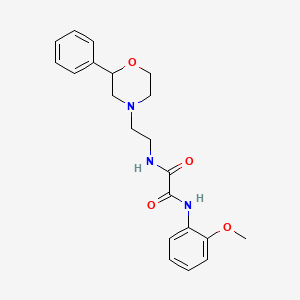![molecular formula C18H16FNO4S2 B2550124 Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 900012-69-3](/img/structure/B2550124.png)
Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate" is a fluorinated benzothiophene derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar fluorinated aromatic compounds and their properties, synthesis, and potential applications in medicinal chemistry. For instance, fluorinated compounds are often explored for their biological activity and potential use in drug development due to the unique properties that fluorine atoms can impart to organic molecules .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve various strategies, including the use of versatile reagents for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, as described in one of the papers . Another paper discusses a one-pot synthesis method for a fluorinated benzimidazole derivative, which could be relevant to the synthesis of the compound . These methods highlight the importance of efficient synthetic routes for the preparation of fluorinated compounds, which are often complex and require careful optimization.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray crystallography, FT-IR, and computational methods like DFT . These studies can reveal the geometrical parameters, electronic structure, and intermolecular interactions within the crystal, which are crucial for understanding the compound's properties and behavior. For example, the dihedral angles between aromatic rings and the presence of hydrogen bonding can significantly influence the stability and reactivity of the molecule .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including alkylation, thermal elimination, and cyclization . These reactions are essential for modifying the structure and introducing functional groups that can enhance the biological activity of the compound. The reactivity of such compounds is often influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds, such as their stability, solubility, and reactivity, are influenced by the presence of fluorine atoms. Fluorine can increase the lipophilicity and metabolic stability of organic molecules, making them more suitable for drug development . Additionally, the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, can be analyzed to predict the reactivity and interaction of the compound with biological targets .
科学的研究の応用
Organic Synthesis and Chemical Reactions
One-Pot Synthesis Techniques
Innovations in organic synthesis techniques have enabled the efficient creation of fluorine-containing compounds. For example, fluorine-substituted benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates can be prepared in good yield through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions (Ramarao et al., 2004). Similarly, ethyl phenylsulfinyl fluoroacetate has been identified as a versatile reagent for the preparation of α-fluoro-α,β-unsaturated carboxylic acid esters, important intermediates for biologically active compounds (Allmendinger, 1991).
Electrochemical Methods
Electrochemical approaches have been explored for the synthesis of vinyl fluorides, demonstrating the utility of ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives in creating complex fluorinated structures (Kunugi et al., 1995).
Materials Science and Polymers
Semiconducting Polymers
The development of semiconducting polymers for electronic applications has benefited from the incorporation of benzothiophene derivatives. These materials exhibit desirable properties like thermoreversible polymerization and the ability to form nanostructured macromolecular aggregates, which are pivotal for advanced electronic devices (Cappelli et al., 2007).
Photovoltaic Applications
Novel electron transport polymers incorporating conjugated main chains and specific side chains have shown significant potential in improving the performance of bulk-heterojunction polymer solar cells. These advancements highlight the role of benzothiophene derivatives in enhancing the efficiency of renewable energy technologies (Li et al., 2014).
Bioorganic and Medicinal Chemistry
Antimicrobial Activity
Research into the antimicrobial properties of ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate derivatives has led to the identification of compounds with potential therapeutic applications. For instance, novel compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have shown promising results in antimicrobial activity and docking studies (Spoorthy et al., 2021).
特性
IUPAC Name |
ethyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-24-18(21)16-17(15-13(19)8-5-9-14(15)25-16)26(22,23)20-12-7-4-6-11(2)10-12/h4-10,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOBSYJXKFLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2550044.png)





![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)


![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
